![molecular formula C28H21NO4S B2637932 [1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-51-9](/img/structure/B2637932.png)
[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Novel Heterocycles : The compound was used in the synthesis of novel heterocycles, including benzothiazin-4-ones and pyrano[3,2-c][1,2]benzothiazines, indicating its utility in creating new ring systems in heterocyclic chemistry (Coppo & Fawzi, 1998).
Microwave Assisted Synthesis : It facilitated microwave-assisted synthesis of benzothiazine derivatives with antimicrobial properties, demonstrating its role in the development of new antimicrobial agents (Ahmad et al., 2011).
Structural Characterization : The compound contributed to the understanding of the structural characterization of side products in benzothiazinone synthesis, highlighting its importance in analytical and structural chemistry (Eckhardt et al., 2020).
Computational Studies : It was involved in computational studies and characterizations, such as quantum chemical calculations and spectroscopic techniques, illustrating its application in computational chemistry and materials science (Preet & Cannoo, 2015).
Biomedical Research
Biological Activity Studies : The compound was used in synthesizing biologically active quinazolin-4(3H)-ones, which were evaluated for antibacterial activity, underscoring its potential in medicinal chemistry and drug development (Zia-ur-Rehman et al., 2006).
Antibacterial and Antioxidant Screening : It played a role in the synthesis of derivatives with potential antibacterial and antioxidant properties, emphasizing its significance in pharmacological research (Landage et al., 2019).
Photoisomerization Studies : The compound was involved in studies of photoisomerization, providing insights into photochemical reactions and their potential applications in material science and phototherapy (Elghamry et al., 2007).
properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4S/c1-20-11-13-21(14-12-20)28(30)27-19-29(25-9-5-6-10-26(25)34(27,31)32)22-15-17-24(18-16-22)33-23-7-3-2-4-8-23/h2-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRFFORFWXQSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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